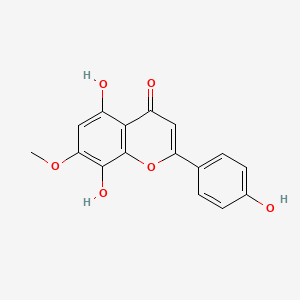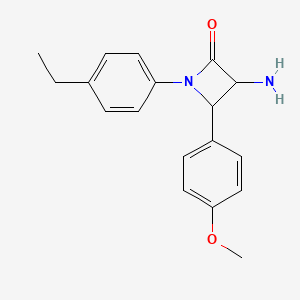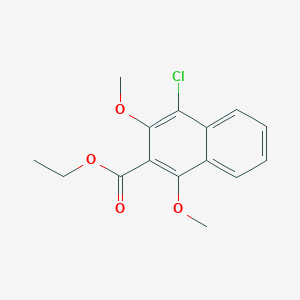
Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate is an organic compound with a complex structure that includes a naphthalene ring substituted with chlorine and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate typically involves the esterification of 4-chloro-1,3-dimethoxy-2-naphthoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted naphthoates.
Oxidation: Formation of naphthoic acids or aldehydes.
Reduction: Formation of naphthyl alcohols.
Applications De Recherche Scientifique
Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The pathways involved include binding to active sites of enzymes, altering their activity, and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-chloro-1,3-dimethoxybenzoate
- Ethyl 4-chloro-1,3-dimethoxy-2-phenylacetate
- Ethyl 4-chloro-1,3-dimethoxy-2-anthracenoate
Uniqueness
Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate is unique due to its naphthalene ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C15H15ClO4 |
|---|---|
Poids moléculaire |
294.73 g/mol |
Nom IUPAC |
ethyl 4-chloro-1,3-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H15ClO4/c1-4-20-15(17)11-13(18-2)10-8-6-5-7-9(10)12(16)14(11)19-3/h5-8H,4H2,1-3H3 |
Clé InChI |
MJOIXIHEEWRORV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=CC=CC=C2C(=C1OC)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-bromo-7-oxo-1,1a,7,7a-tetrahydrocyclopropa[b]chromene-1a-carboxylate](/img/structure/B11832233.png)
![10-Bromobenzo[b]naphtho[2,1-d]thiophene](/img/structure/B11832239.png)
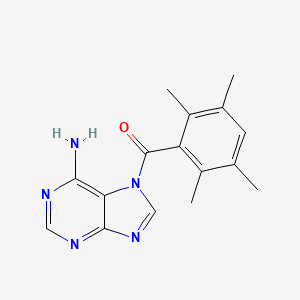

![N-{[(2R,4aR,7aS)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl}aniline](/img/structure/B11832255.png)
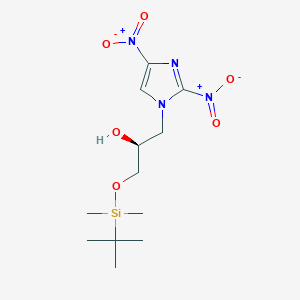
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-[4-(piperazine-1-carbonyl)phenyl]carbonimidoyl]carbamate](/img/structure/B11832271.png)

![Carbamic acid, N-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11832279.png)
![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-nitrophenyl]prop-2-enamide](/img/structure/B11832281.png)
![2,3-Dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[3,2-a]isoquinoline](/img/structure/B11832291.png)
![[1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-hexahydro-2-oxo-4-[(1E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B11832294.png)
